4-METHYLBENZYL (6-METHYL-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-3-YL) SULFIDE
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Overview
Description
4-METHYLBENZYL (6-METHYL-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-3-YL) SULFIDE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazino-benzoxazepines, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYLBENZYL (6-METHYL-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-3-YL) SULFIDE typically involves multi-step reactions starting from readily available precursors One common synthetic route involves the cyclization of appropriate intermediates under controlled conditionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
4-METHYLBENZYL (6-METHYL-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-3-YL) SULFIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Research indicates its potential use in cancer therapy as it can inhibit the proliferation of cancer cells by targeting specific pathways.
Mechanism of Action
The mechanism of action of 4-METHYLBENZYL (6-METHYL-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-3-YL) SULFIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For instance, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cancer cell growth. Additionally, its interaction with cellular receptors can modulate signal transduction pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds share a similar triazine core and have been studied for their anticancer and antiviral activities.
Indolo[2,3-b]quinoxalines: These compounds also possess a fused heterocyclic system and are known for their DNA intercalating properties and cytotoxic activities.
Uniqueness
4-METHYLBENZYL (6-METHYL-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-3-YL) SULFIDE is unique due to its specific structural features, such as the presence of both triazine and benzoxazepine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H18N4OS |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
6-methyl-3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C19H18N4OS/c1-12-7-9-14(10-8-12)11-25-19-21-18-17(22-23-19)15-5-3-4-6-16(15)20-13(2)24-18/h3-10,13,20H,11H2,1-2H3 |
InChI Key |
FDSTWOAVHMJYCD-UHFFFAOYSA-N |
SMILES |
CC1NC2=CC=CC=C2C3=C(O1)N=C(N=N3)SCC4=CC=C(C=C4)C |
Canonical SMILES |
CC1NC2=CC=CC=C2C3=C(O1)N=C(N=N3)SCC4=CC=C(C=C4)C |
Origin of Product |
United States |
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